
(S)-3-((2R,3S,5S)-5-allyl-3-(benzyloxy)-4-oxotetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-((2R,3S,5S)-5-allyl-3-(benzyloxy)-4-oxotetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate is a complex organic compound with a unique structure that includes a tetrahydrofuran ring, an allyl group, and benzyloxy and dibenzoate moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((2R,3S,5S)-5-allyl-3-(benzyloxy)-4-oxotetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate typically involves multiple steps. One common approach is to start with a suitable tetrahydrofuran derivative, which is then functionalized to introduce the allyl and benzyloxy groups. The final step involves the esterification of the intermediate compound with benzoic acid to form the dibenzoate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
(S)-3-((2R,3S,5S)-5-allyl-3-(benzyloxy)-4-oxotetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The carbonyl group in the tetrahydrofuran ring can be reduced to form alcohols.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like thiols, amines, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction of the carbonyl group can produce alcohols.
科学研究应用
(S)-3-((2R,3S,5S)-5-allyl-3-(benzyloxy)-4-oxotetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (S)-3-((2R,3S,5S)-5-allyl-3-(benzyloxy)-4-oxotetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Similar Compounds
®-3-((2S,3R,5R)-5-allyl-3-(benzyloxy)-4-oxotetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate: A stereoisomer with similar properties but different spatial arrangement.
3-(benzyloxy)-4-oxotetrahydrofuran derivatives: Compounds with variations in the substituents on the tetrahydrofuran ring.
Uniqueness
(S)-3-((2R,3S,5S)-5-allyl-3-(benzyloxy)-4-oxotetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate is unique due to its specific stereochemistry and the combination of functional groups, which confer distinct reactivity and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C31H30O7 |
|---|---|
分子量 |
514.6 g/mol |
IUPAC 名称 |
[(2S)-2-benzoyloxy-3-[(2R,3S,5S)-4-oxo-3-phenylmethoxy-5-prop-2-enyloxolan-2-yl]propyl] benzoate |
InChI |
InChI=1S/C31H30O7/c1-2-12-26-28(32)29(35-20-22-13-6-3-7-14-22)27(38-26)19-25(37-31(34)24-17-10-5-11-18-24)21-36-30(33)23-15-8-4-9-16-23/h2-11,13-18,25-27,29H,1,12,19-21H2/t25-,26-,27+,29-/m0/s1 |
InChI 键 |
CZXFETNZSZYWMW-RZLMRTLUSA-N |
手性 SMILES |
C=CC[C@H]1C(=O)[C@H]([C@H](O1)C[C@@H](COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OCC4=CC=CC=C4 |
规范 SMILES |
C=CCC1C(=O)C(C(O1)CC(COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Ethylbenzo[d]oxazole-2-carbonitrile](/img/structure/B12873954.png)

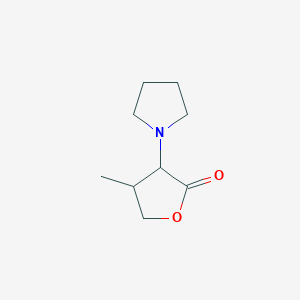
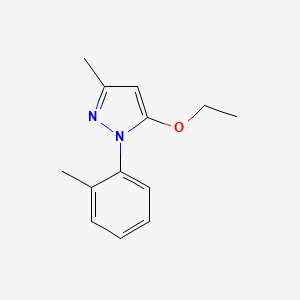
![(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)methanol](/img/structure/B12874011.png)
![2-(Difluoromethyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12874014.png)
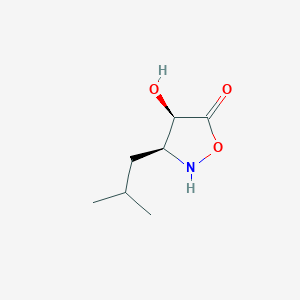


![1-(5-Fluorobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12874028.png)
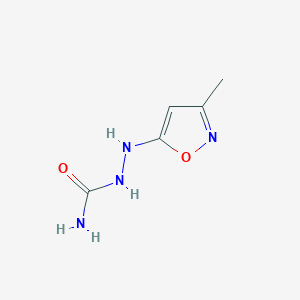
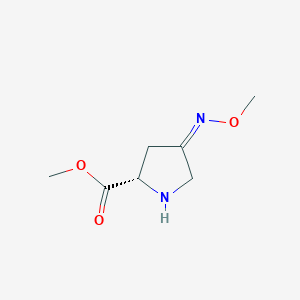
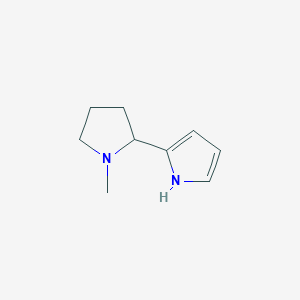
![1-Ethyl-3-isopropyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12874053.png)
